4-(2-Bromo-5-methoxybenzyl)morpholine
CAS No.: 1394291-49-6
Cat. No.: VC3066569
Molecular Formula: C12H16BrNO2
Molecular Weight: 286.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394291-49-6 |
|---|---|
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.16 g/mol |
| IUPAC Name | 4-[(2-bromo-5-methoxyphenyl)methyl]morpholine |
| Standard InChI | InChI=1S/C12H16BrNO2/c1-15-11-2-3-12(13)10(8-11)9-14-4-6-16-7-5-14/h2-3,8H,4-7,9H2,1H3 |
| Standard InChI Key | PNBQNTIRHWXJSQ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)Br)CN2CCOCC2 |
| Canonical SMILES | COC1=CC(=C(C=C1)Br)CN2CCOCC2 |
Introduction
Chemical Identity and Structural Characteristics
4-(2-Bromo-5-methoxybenzyl)morpholine is characterized by its unique structural arrangement consisting of a morpholine ring connected to a substituted benzyl group. The compound has a CAS registry number of 1394291-49-6 and is also identified by the MFCD number MFCD20994290 . Its IUPAC name, 4-[(2-bromo-5-methoxyphenyl)methyl]morpholine, describes the specific arrangement of its functional groups - a morpholine ring attached to a benzyl group that has both bromine and methoxy substituents at the 2- and 5-positions, respectively .
The molecular formula of the compound is C12H16BrNO2, corresponding to a molecular weight of 286.16 g/mol. The structure features two distinct ring systems: the six-membered aromatic ring of the benzyl group and the heterocyclic morpholine ring containing both oxygen and nitrogen atoms. The presence of the bromine atom at the ortho position relative to the methylene bridge and the methoxy group at the meta position creates a distinctive substitution pattern that influences the compound's reactivity and potential applications.
Structural Components and Bonding
The structure of 4-(2-Bromo-5-methoxybenzyl)morpholine can be divided into three main components: the morpholine ring, the benzyl linker, and the substituted aromatic ring. The morpholine ring is a six-membered heterocycle containing both oxygen and nitrogen atoms, providing basic character through the nitrogen atom while maintaining structural rigidity. The benzyl group serves as a flexible linker between the morpholine and the aromatic ring, allowing for conformational adaptability. The aromatic ring contains two key substituents: a bromine atom at position 2 and a methoxy group at position 5, both of which influence the electron distribution and reactivity of the molecule.
The bromine substituent, being electronegative and relatively large, affects the electron density of the aromatic ring and can serve as a site for further chemical transformations through various metal-catalyzed coupling reactions. The methoxy group, with its electron-donating properties, increases the electron density in the aromatic ring, potentially influencing the compound's reactivity in electrophilic substitution reactions. These structural features provide multiple sites for potential interactions with biological targets or for chemical modifications.
Physicochemical Properties
4-(2-Bromo-5-methoxybenzyl)morpholine possesses several notable physicochemical properties that contribute to its behavior in various chemical and biological contexts. Understanding these properties is crucial for predicting its behavior in different environments and for developing applications.
Physical Properties
The compound exhibits a calculated LogP value of 2.31, indicating moderate lipophilicity . This property suggests potential membrane permeability, which could be relevant for pharmaceutical applications. The molecule contains 16 heavy atoms and has 3 rotatable bonds, providing a balance between rigidity and flexibility . The structure includes 2 distinct ring systems - the morpholine heterocycle and the substituted benzene ring .
Additional physical properties include a carbon bond saturation (Fsp3) value of 0.5, indicating an equal balance between sp3 and sp2 hybridized carbon atoms . The polar surface area is calculated to be 22 Ų, which is relatively small and suggests potential for membrane permeability . The compound contains 3 hydrogen bond acceptors (the nitrogen in morpholine, the oxygen in morpholine, and the oxygen in the methoxy group) and no hydrogen bond donors .
Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-(2-Bromo-5-methoxybenzyl)morpholine:
| Property | Value |
|---|---|
| Molecular Formula | C12H16BrNO2 |
| Molecular Weight | 286.16 g/mol |
| LogP | 2.31 |
| Heavy Atoms Count | 16 |
| Rotatable Bond Count | 3 |
| Number of Rings | 2 |
| Carbon Bond Saturation (Fsp3) | 0.5 |
| Polar Surface Area | 22 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
These properties collectively suggest that 4-(2-Bromo-5-methoxybenzyl)morpholine has characteristics that could be favorable for drug-like compounds, including a molecular weight under 500, moderate lipophilicity, and a limited number of hydrogen bond acceptors, aligning with Lipinski's Rule of Five criteria for potential drug candidates.
Synthesis Methods
The synthesis of 4-(2-Bromo-5-methoxybenzyl)morpholine typically employs nucleophilic substitution chemistry, involving the reaction between morpholine and an appropriately substituted benzyl halide. This section explores the synthetic routes and conditions that can be employed to produce this compound.
Common Synthetic Routes
The most direct approach to synthesizing 4-(2-Bromo-5-methoxybenzyl)morpholine involves the reaction of morpholine with 2-bromo-5-methoxybenzyl bromide or a similar activated benzyl derivative. This reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of morpholine acts as a nucleophile to displace the leaving group on the benzyl carbon. The reaction typically requires basic conditions to neutralize the hydrogen halide generated during the reaction.
The synthesis can be represented by the following general reaction:
Morpholine + 2-Bromo-5-methoxybenzyl bromide → 4-(2-Bromo-5-methoxybenzyl)morpholine + HBr
This straightforward approach provides an efficient route to the target compound, though care must be taken to control reaction conditions to minimize side reactions.
Reaction Conditions and Catalysts
The reaction conditions for the synthesis of 4-(2-Bromo-5-methoxybenzyl)morpholine can vary depending on the specific requirements and available starting materials. Typically, the reaction is conducted in a polar aprotic solvent such as acetonitrile, DMF (dimethylformamide), or THF (tetrahydrofuran), which facilitates the nucleophilic substitution process.
Base selection is crucial for this synthesis. Common bases include potassium carbonate, triethylamine, or sodium hydride, depending on the reaction scale and sensitivity of the functional groups present. The base serves to neutralize the hydrogen halide produced during the reaction and to enhance the nucleophilicity of morpholine.
In some cases, phase-transfer catalysts such as tetrabutylammonium bromide may be employed to facilitate the reaction in biphasic systems. The reaction temperature typically ranges from room temperature to elevated temperatures (up to approximately 80°C), depending on the reactivity of the benzyl halide and the specific reaction conditions.
| Supplier | Lead Time | Ships From | Purity (%) | Pack Size | Price (USD) |
|---|---|---|---|---|---|
| Angene International Limited | 10 days | China | 95 | 1 g | 353 |
| Angel Pharmatech Ltd. | 10 days | China | 95 | 1 g | 534 |
| Angel Pharmatech Ltd. | 10 days | China | 95 | 5 g | 1,595 |
| A2B Chem | 12 days | United States | 97 | 250 mg | 147 |
| A2B Chem | 12 days | United States | 97 | 500 mg | 191 |
| A2B Chem | 12 days | United States | 97 | 1 g | 250 |
| Advanced ChemBlocks CN | 12 days | China | 95 | 1 g | 258 |
| Advanced ChemBlocks CN | 12 days | China | 95 | 5 g | 924 |
| Advanced ChemBlocks CN | 12 days | China | 95 | 25 g | 3,080 |
| eNovation CN | 20 days | China | 97 | 1 g | 603 |
This information highlights the range of options available to researchers, with prices varying significantly based on supplier, quantity, and purity . The compound is available in purities ranging from 95% to 97%, with package sizes from 250 mg to 25 g, accommodating both small-scale research needs and larger requirements.
Quality Considerations and Specifications
When selecting a supplier for 4-(2-Bromo-5-methoxybenzyl)morpholine, several factors should be considered beyond price. Purity is a critical parameter, especially for applications in pharmaceutical research or synthesis of complex molecules. Higher purity products (97% and above) are typically recommended for sensitive applications, while 95% purity may be sufficient for preliminary studies or less demanding applications .
Certificate of Analysis (CoA) documentation, which provides detailed information about the compound's identity and purity verification methods, should be requested from suppliers. Common analytical techniques used for quality verification include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Additionally, shipping conditions and storage recommendations should be considered to ensure the stability of the compound during transit and storage. Most suppliers recommend storing 4-(2-Bromo-5-methoxybenzyl)morpholine in a cool, dry place, protected from light and moisture to prevent degradation.
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